1-cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
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Overview
Description
1-Cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, a fluorobenzyl moiety, and a hydroxy-pyridinone core
Preparation Methods
The synthesis of 1-cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Pyridinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with amines or nitriles under acidic or basic conditions.
Introduction of the Cyclohexyl Group: This step may involve the alkylation of the pyridinone core using cyclohexyl halides in the presence of a base.
Attachment of the Fluorobenzyl Moiety: The final step involves the nucleophilic substitution reaction where the fluorobenzyl group is introduced using fluorobenzyl halides and a suitable nucleophile.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Biology: The compound may be used in biochemical assays to investigate its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may result in different chemical and biological properties.
1-Cyclohexyl-3-(4-methylbenzyl)-4-hydroxy-2(1H)-pyridinone: The presence of a methyl group instead of a fluorine atom can influence the compound’s reactivity and interactions with biological targets.
1-Cyclohexyl-3-(4-nitrobenzyl)-4-hydroxy-2(1H)-pyridinone: The nitro group introduces additional electronic effects, potentially altering the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-cyclohexyl-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c19-14-8-6-13(7-9-14)12-16-17(21)10-11-20(18(16)22)15-4-2-1-3-5-15/h6-11,15,21H,1-5,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCCOQYIZAFNKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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